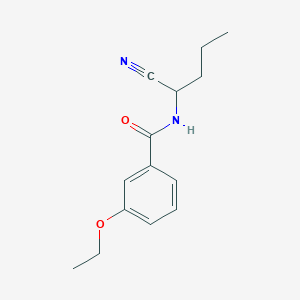![molecular formula C20H17NO4 B2513139 1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-01-1](/img/structure/B2513139.png)
1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . It’s part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . These compounds are often derived from heterocyclic structures and can exhibit a range of biological activities .
Synthesis Analysis
The synthesis of this compound involves a multicomponent process . A variety of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be obtained using substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The products can be easily isolated by crystallization without the use of chromatography .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its exact mass can be determined using high-resolution mass spectrometry .Scientific Research Applications
Synthetic Chemistry
This compound is part of a class of molecules known as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones using a multicomponent process has been developed . This protocol is compatible with a wide range of substituents and paves the way for the practical synthesis of title compounds with a broad range of substituents under mild conditions .
Drug Discovery and Biomedical Research
The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules .
Antioxidant Activity
A unique pyrano[2,3-c]pyrrole bicyclic skeleton, exhibiting antioxidant activity , was found in Pyranonigrins—secondary metabolites produced by Aspergillus niger .
Inhibitor of SARS-CoV-2 Main Protease
Pyranonigrin A, which contains a similar pyrano[2,3-c]pyrrole bicyclic skeleton, is also a potent inhibitor of the Main protease (Mpro) of the novel SARS-CoV-2 virus .
Organic Solar Cells Applications
The compound can be used in the development of organic solar cells . The highest occupied molecular orbital (HOMO) energy level of conjugated polymers can be lowered using the alternating donor/acceptor repeating unit strategy in the conjugated polymers backbone .
Corrosion Resistance Materials
Conjugated polymers, which this compound can be a part of, are also applied as potential materials in corrosion resistance materials .
Amperometric Sensors
Conjugated polymers are used in the development of amperometric sensors .
Dielectric Materials
Lastly, conjugated polymers have applications in the development of dielectric materials .
Future Directions
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-11-7-8-15-14(9-11)18(22)16-17(21(2)20(23)19(16)25-15)12-5-4-6-13(10-12)24-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMJMVFLEPKUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

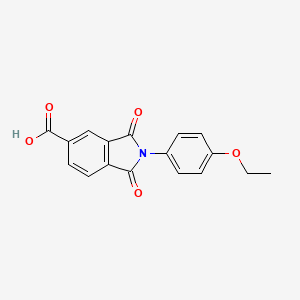

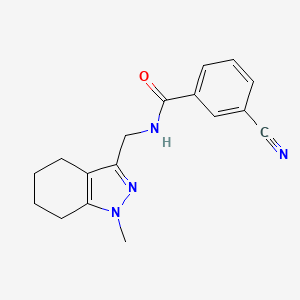
![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)
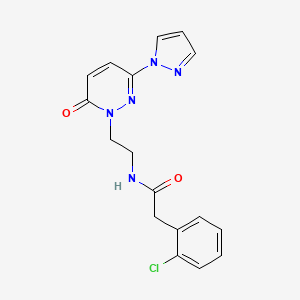
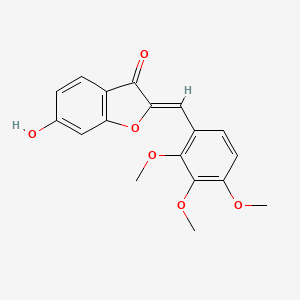


![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)
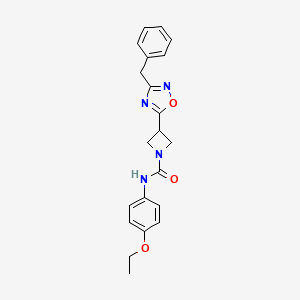
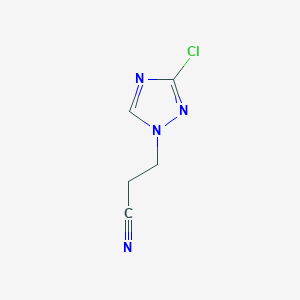
![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)
